REACTION_CXSMILES
|
[Li+].[Cl-].C([Mg]Cl)(C)C.[Cl:8][C:9]1[N:10]=[C:11]([Cl:27])[C:12]2[C:17](I)=[CH:16][N:15]([CH2:19][O:20][CH2:21][CH2:22][Si:23]([CH3:26])([CH3:25])[CH3:24])[C:13]=2[N:14]=1.S([C:38]#[N:39])(C1C=CC(C)=CC=1)(=O)=O>C1COCC1>[Cl:8][C:9]1[N:10]=[C:11]([Cl:27])[C:12]2[C:17]([C:38]#[N:39])=[CH:16][N:15]([CH2:19][O:20][CH2:21][CH2:22][Si:23]([CH3:26])([CH3:25])[CH3:24])[C:13]=2[N:14]=1 |f:0.1|
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Name
|
|
Quantity
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31 g
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Type
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reactant
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Smiles
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ClC=1N=C(C2=C(N1)N(C=C2I)COCC[Si](C)(C)C)Cl
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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19.8 g
|
Type
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reactant
|
Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)C#N
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After stirring for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After stirring for 20 min
|
Duration
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20 min
|
Type
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STIRRING
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with HOAc (20 mL)
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Type
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STIRRING
|
Details
|
after stirring at −78° C. for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
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Details
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water (200 mL) and EtOAc (200 mL) were added
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was further extracted with EtOAc (two×150 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CONCENTRATION
|
Details
|
a concentrate in EtOAc overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
crystals formed which
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Type
|
CUSTOM
|
Details
|
were collected
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Type
|
CUSTOM
|
Details
|
to afford 3.8 grams 90% purity by 1H NMR
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified via flash chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)N(C=C2C#N)COCC[Si](C)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 776.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |